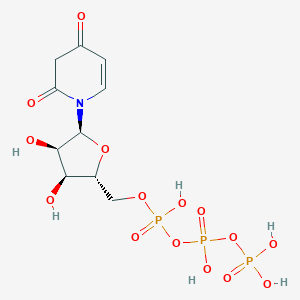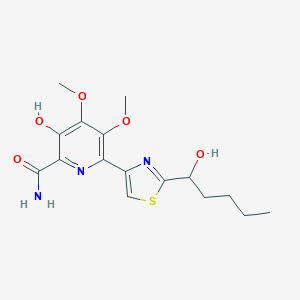
Rebamipide, (R)-
概述
描述
Rebamipide, ®- is an amino acid derivative of 2-(1H)-quinolinone. It is primarily used for mucosal protection, healing of gastroduodenal ulcers, and treatment of gastritis. This compound enhances mucosal defense, scavenges free radicals, and temporarily activates genes encoding cyclooxygenase-2 .
准备方法
Synthetic Routes and Reaction Conditions
Rebamipide can be synthesized through various routes. One common method involves the reaction of 2-(1H)-quinolinone with 4-chlorobenzoyl chloride in the presence of a base to form the intermediate 2-(4-chlorobenzoyl)-1H-quinolin-4-one. This intermediate is then reacted with an amino acid derivative to yield Rebamipide .
Industrial Production Methods
Industrial production of Rebamipide often involves recrystallization techniques to isolate different crystal forms. These forms are characterized by differential thermal analysis, thermogravimetric analysis, powder X-ray diffractometry, infrared spectrometry, and nuclear magnetic resonance .
化学反应分析
Types of Reactions
Rebamipide undergoes various chemical reactions, including:
Oxidation: Rebamipide can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert Rebamipide into its reduced forms.
Substitution: Substitution reactions can occur at the quinolinone ring or the benzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while reduction can produce amino acid derivatives .
科学研究应用
Rebamipide has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying quinolinone derivatives and their reactions.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Widely used for treating gastrointestinal disorders, including ulcers and gastritis. .
Industry: Utilized in the formulation of pharmaceuticals, particularly for its gastroprotective properties.
作用机制
Rebamipide exerts its effects by enhancing mucosal defense mechanisms. It scavenges free radicals, thereby reducing oxidative stress. Additionally, it activates genes encoding cyclooxygenase-2, which plays a role in mucosal healing and protection. Rebamipide also stimulates the production of prostaglandins and mucus glycoproteins, further contributing to its protective effects .
相似化合物的比较
Rebamipide is unique compared to other gastroprotective agents due to its multiple mechanisms of action. Similar compounds include:
Cetraxate: Another gastroprotective agent, but Rebamipide has been shown to be superior in clinical studies.
Proton Pump Inhibitors: While these reduce gastric acid secretion, Rebamipide enhances mucosal defense without affecting acid production.
Misoprostol: A prostaglandin analog that also protects the gastric mucosa, but Rebamipide has additional free radical scavenging properties.
Rebamipide’s unique combination of enhancing mucosal defense, scavenging free radicals, and activating protective genes sets it apart from other similar compounds.
属性
IUPAC Name |
(2R)-2-[(4-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4/c20-13-7-5-11(6-8-13)18(24)22-16(19(25)26)9-12-10-17(23)21-15-4-2-1-3-14(12)15/h1-8,10,16H,9H2,(H,21,23)(H,22,24)(H,25,26)/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLWOAVDORUJLA-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)NC(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)C[C@H](C(=O)O)NC(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111911-90-1 | |
| Record name | Rebamipide, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111911901 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | REBAMIPIDE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NN7A18D2G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![6-Methoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine](/img/structure/B51066.png)







